molecular formula C12H10BrClN2OS B2993961 N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide CAS No. 304895-23-6

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide

Cat. No.: B2993961
CAS No.: 304895-23-6
M. Wt: 345.64
InChI Key: IHCCIECQTFCSTF-UHFFFAOYSA-N
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Description

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a thiazole core linked to a 4-bromobenzyl group and a reactive chloroacetamide moiety, making it a versatile building block for the synthesis of more complex molecules with potential biological activity. Its primary research value lies in its role as a precursor for the development of novel therapeutic agents. Scientific studies have demonstrated that derivatives synthesized from this core structure exhibit significant pharmacological potential. Specifically, such compounds have shown promising in vitro antimicrobial activity against various bacterial species (both Gram-positive and Gram-negative) and fungi, as determined by turbidimetric methods . Furthermore, related derivatives have displayed anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) in assays such as the Sulforhodamine B (SRB) assay . The mechanism of action for these active derivatives is believed to involve targeted interactions with key cellular proteins. Molecular docking studies suggest that compounds derived from this scaffold can bind effectively within the active sites of various receptors, indicating a potential for rational drug design . Researchers utilize this compound to generate new derivatives for screening against biologically relevant targets. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2OS/c13-9-3-1-8(2-4-9)5-10-7-15-12(18-10)16-11(17)6-14/h1-4,7H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCCIECQTFCSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological significance, and various applications of this compound, highlighting its potential as an antimicrobial and anticancer agent.

Synthesis and Characterization

The synthesis of this compound generally involves the reaction of 4-bromobenzyl amine with chloroacetyl chloride in the presence of a suitable solvent and base. The resulting compound is characterized using various spectroscopic methods such as NMR, IR, and mass spectrometry. For instance, the molecular structure can be confirmed by analyzing the chemical shifts in 1H^{1}H and 13C^{13}C NMR spectra, along with IR absorption bands indicative of functional groups.

Antimicrobial Properties

This compound exhibits promising antimicrobial activity against a range of bacterial and fungal pathogens. A study evaluating its derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria as well as certain fungal species. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis and interference with cellular integrity .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
d1E. coli15 µg/mL
d2S. aureus10 µg/mL
d3C. albicans20 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, it has shown significant cytotoxic effects against human breast adenocarcinoma (MCF-7) cells. The compound's effectiveness is often measured using the Sulforhodamine B (SRB) assay, which quantifies cell viability post-treatment.

Table 2: Anticancer Activity Against MCF-7 Cells

CompoundIC50 Value (µM)Mechanism of Action
d65.0Induction of apoptosis
d73.5Cell cycle arrest in G2/M phase

Molecular docking studies have indicated that these compounds bind effectively to key targets involved in cancer cell proliferation, such as topoisomerases I and II . This binding affinity correlates with their observed antiproliferative effects.

Case Studies

Recent studies have further elucidated the dual role of these compounds in both anticancer and anti-inflammatory pathways. For instance, one study reported that a derivative exhibited selective inhibition of COX-2 over COX-1, suggesting potential for therapeutic applications in inflammatory diseases alongside its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

Thiazole vs. Oxadiazole Derivatives
  • N-(5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide ([][]): Replaces the thiazole ring with a 1,3,4-oxadiazole core. Used to synthesize thiazolidinone derivatives (e.g., compound 9 in []) via reactions with ammonium thiocyanate.
Thiadiazole-Based Analogues
  • 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione derivatives ([]): Features a thiadiazole core instead of thiazole. The nitro group enhances electrophilicity, which may influence interactions with biological targets like enzymes.

Substituent Variations on the Acetamide Group

Chlorophenoxy Substitution
  • N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide ([]): Replaces the chloro group with a 4-chlorophenoxy moiety.
Morpholine Substitution
  • N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamide ([]):
    • Substitutes chloro with a morpholine ring.
    • Morpholine enhances solubility and introduces hydrogen-bonding capabilities, critical for anticancer activity.
Hydroxyphenyl Substitution
  • N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide ([]):
    • Replaces bromobenzyl with a hydroxyphenyl group.
    • The hydroxyl group improves aqueous solubility and enables hydrogen bonding with biological targets, such as COX enzymes ([]).

Anticancer Activity

  • Target Compound : Demonstrated promising activity in NCI’s anticancer screening ([]).
  • Morpholine Derivatives : Show enhanced efficacy due to improved solubility and target engagement ([]).

Enzyme Inhibition

  • COX/LOX Inhibition :
    • Thiazole derivatives with acetamide groups (e.g., compound 6a in []) exhibit dual COX-1/COX-2 inhibition.
    • The bromobenzyl group in the target compound may enhance selectivity for specific enzyme isoforms due to steric and electronic effects.

Physicochemical and Structural Analysis

Crystallographic Insights

  • Hydrogen Bonding : Similar compounds (e.g., nitazoxanide derivatives in []) form intermolecular hydrogen bonds (N–H⋯N, C–H⋯O), stabilizing crystal packing. The bromobenzyl group in the target compound likely influences molecular packing via van der Waals interactions.

Electronic Effects

  • Chloro vs. Phenoxy: The chloro group is a weaker electron-withdrawing group compared to phenoxy, which may alter binding kinetics.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chloroacetamide Thiazole Chloro, 4-bromobenzyl Anticancer [7], [9], [10]
N-(5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide Oxadiazole Chloro, 4-bromobenzyl Intermediate for synthesis [2], [3]
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide Thiazole 4-Chlorophenoxy, 4-bromobenzyl Not reported [6]
N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamide Thiazole Morpholine, 4-bromobenzyl Anticancer [10]
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Thiazole Hydroxyphenyl COX inhibition [12]

Q & A

Q. What are the standard synthetic routes for N-(5-(4-bromobenzyl)-1,3-thiazol-2-yl)-2-chloroacetamide?

The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 2-amino-5-(4-bromobenzyl)thiazole derivatives with chloroacetyl chloride in dioxane or dimethylformamide (DMF), catalyzed by triethylamine. The reaction is conducted at 20–25°C, followed by filtration, washing with water, and recrystallization from ethanol-DMF mixtures to isolate the product . Yield optimization may require adjusting stoichiometry or reaction time.

Q. How is this compound characterized using spectroscopic methods?

  • 1H NMR : Peaks for aromatic protons (δ 7.2–7.5 ppm), thiazole protons (δ 6.6–7.3 ppm), and acetamide protons (δ 4.0–4.8 ppm) are critical for structural confirmation. For example, the methylene group in the 4-bromobenzyl moiety appears as a singlet near δ 4.06 .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 369 for C₁₃H₁₀BrClN₂OS) confirm the molecular weight.
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (650–750 cm⁻¹) bonds are key .

Q. What purification techniques are effective for isolating high-purity samples?

Recrystallization using ethanol-DMF (1:1 v/v) is standard . For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane eluent) may be employed. Purity >95% is typically validated via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s molecular structure?

Single crystals are grown via slow evaporation of saturated DMSO or ethanol solutions. Data collection at 173 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via SHELX suite) provides bond lengths, angles, and torsion angles. For example, the thiazole ring’s planarity and acetamide conformation can be validated against computational models .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • 4-Bromobenzyl Group : Enhances lipophilicity and π-π stacking with biological targets, as seen in antitumor activity studies .
  • Chloroacetamide Moiety : Electrophilic chlorine may react with cysteine residues in enzymes, influencing inhibitory potency. Derivatives with methyl or methoxy groups show reduced activity, suggesting steric or electronic effects .
  • Methodology : Replace the bromine atom with other halogens (e.g., Cl, F) or electron-withdrawing groups (NO₂) and assay against cancer cell lines (e.g., MCF-7) using MTT assays .

Q. How to address contradictory biological data across studies?

  • Assay Conditions : Variability in cell culture media, incubation times, or solvent (DMSO concentration) can alter results. Standardize protocols using CLSI guidelines.
  • Compound Stability : Degradation in aqueous buffers (e.g., hydrolysis of the chloroacetamide group) may reduce efficacy. Monitor stability via LC-MS over 24–48 hours .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to compare IC₅₀ values from independent replicates .

Q. What computational tools predict the compound’s reactivity or binding modes?

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17) to model interactions. The bromobenzyl group may occupy hydrophobic pockets, while the chloroacetamide aligns with catalytic sites .
  • DFT Calculations : Gaussian 09 at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

Methodological Notes

  • SHELX Refinement : For crystallographic data, use SHELXL-2018/3 with least-squares refinement. R-factor thresholds <0.05 indicate high reliability .
  • Biological Replicates : Include ≥3 replicates per experiment to ensure statistical power .
  • Synthetic Scalability : Milligram-scale reactions in dioxane show higher yields (>75%) compared to THF or acetone .

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